molecular formula C16H23ClN2O3 B2509325 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421523-37-6

5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2509325
CAS No.: 1421523-37-6
M. Wt: 326.82
InChI Key: FEHPVJYYUIFQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is an organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core and a piperidine ring. It is often utilized as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2-methoxyethyl)piperidine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated benzamide derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • 5-Chloro-2-methoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

5-Chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is unique due to its specific piperidine substitution, which imparts distinct chemical and biological properties. This structural feature allows for selective interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-21-10-9-19-7-5-13(6-8-19)18-16(20)14-11-12(17)3-4-15(14)22-2/h3-4,11,13H,5-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHPVJYYUIFQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.